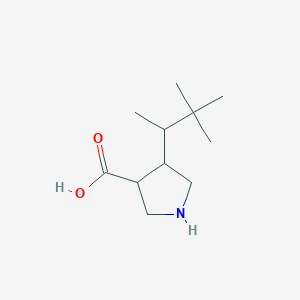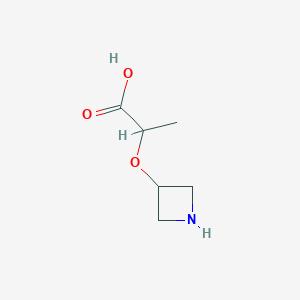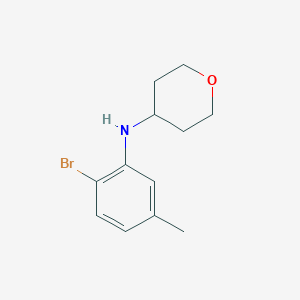
1-Ethyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride is a chemical compound belonging to the class of sulfonyl chlorides It is characterized by the presence of a sulfonyl chloride group attached to the 8th position of the 1-ethyl-1,2,3,4-tetrahydroquinoline ring system
Preparation Methods
The synthesis of 1-ethyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride typically involves the following steps:
Formation of 1-Ethyl-1,2,3,4-tetrahydroquinoline: This can be achieved through the reduction of 1-ethylquinoline using hydrogenation methods.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to ensure efficient conversion.
Chemical Reactions Analysis
1-Ethyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The tetrahydroquinoline ring can undergo oxidation to form quinoline derivatives, while reduction can lead to further hydrogenation of the ring system.
Coupling Reactions: It can participate in coupling reactions with aromatic compounds to form complex structures useful in material science and pharmaceuticals.
Scientific Research Applications
1-Ethyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 1-ethyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride exerts its effects involves its reactivity towards nucleophiles. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on biological molecules, potentially altering their function. This reactivity is harnessed in medicinal chemistry to design compounds that can target specific enzymes or receptors .
Comparison with Similar Compounds
1-Ethyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride can be compared with other sulfonyl chlorides and tetrahydroquinoline derivatives:
Properties
Molecular Formula |
C11H14ClNO2S |
|---|---|
Molecular Weight |
259.75 g/mol |
IUPAC Name |
1-ethyl-3,4-dihydro-2H-quinoline-8-sulfonyl chloride |
InChI |
InChI=1S/C11H14ClNO2S/c1-2-13-8-4-6-9-5-3-7-10(11(9)13)16(12,14)15/h3,5,7H,2,4,6,8H2,1H3 |
InChI Key |
SFDXSNOLJLAIBG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC2=C1C(=CC=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


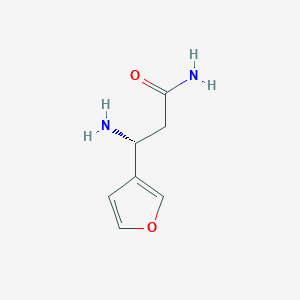
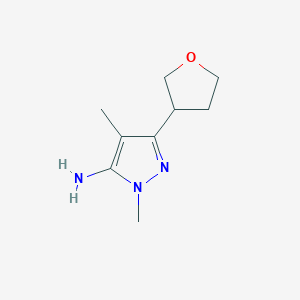

![(3S)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid](/img/structure/B13309094.png)
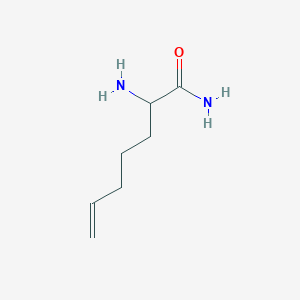
![3-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B13309110.png)

![[(2S,3AS,7aS)-octahydro-1H-indol-2-yl]methanol](/img/structure/B13309115.png)
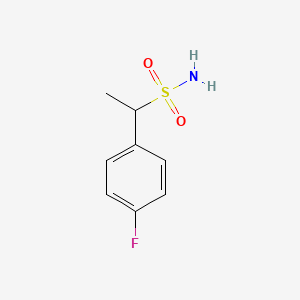
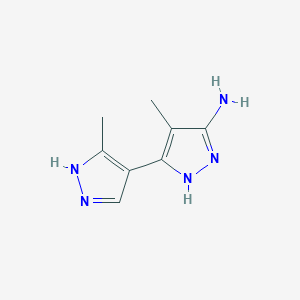
![2-[(4-chlorophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B13309124.png)
